N-Tetradecanoyl-L-alanine N-Tetradecanoyl-L-alanine
Brand Name: Vulcanchem
CAS No.: 71448-29-8
VCID: VC7848214
InChI: InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1
SMILES: CCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Molecular Formula: C17H33NO3
Molecular Weight: 299.4

N-Tetradecanoyl-L-alanine

CAS No.: 71448-29-8

Cat. No.: VC7848214

Molecular Formula: C17H33NO3

Molecular Weight: 299.4

* For research use only. Not for human or veterinary use.

N-Tetradecanoyl-L-alanine - 71448-29-8

Specification

CAS No. 71448-29-8
Molecular Formula C17H33NO3
Molecular Weight 299.4
IUPAC Name (2S)-2-(tetradecanoylamino)propanoic acid
Standard InChI InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1
Standard InChI Key XDOBXTLSTUFRRP-HNNXBMFYSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
SMILES CCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Canonical SMILES CCCCCCCCCCCCCC(=O)NC(C)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Composition

N-Tetradecanoyl-L-alanine (C₁₇H₃₃NO₃) is systematically named (2S)-2-(tetradecanoylamino)propanoic acid, reflecting its IUPAC classification . The molecule consists of a 14-carbon myristoyl chain (tetradecanoyl) linked via an amide bond to the α-amino group of L-alanine. Key identifiers include:

PropertyValueSource
Molecular Weight299.45 g/mol
CAS Registry Number71448-29-8
SMILESCCCCCCCCCCCCCC(=O)NC@@HC(=O)O
InChIKeyXDOBXTLSTUFRRP-HNNXBMFYSA-N

The compound’s synonyms include N-myristoyl-L-alanine and (S)-2-tetradecanamidopropanoic acid, with regulatory identifiers such as DTXSID90703538 and UNII FAY5EJ7ARX .

Stereochemical and Conformational Features

The L-configuration of the alanine moiety is critical for its biochemical interactions. X-ray crystallography and NMR studies reveal that the myristoyl chain adopts a bent conformation, enabling hydrophobic interactions with lipid bilayers . The amide bond between the fatty acid and amino acid introduces rigidity, stabilizing the molecule in aqueous environments .

Synthesis and Production

Conventional Synthetic Routes

N-Tetradecanoyl-L-alanine is typically synthesized via a two-step process:

  • Activation of Myristic Acid: Myristic acid (tetradecanoic acid) is converted to its acyl chloride or fluoride using reagents like thionyl chloride or Deoxo-Fluor® .

  • Coupling with L-Alanine: The activated acyl group reacts with L-alanine’s α-amino group under basic conditions (e.g., triethylamine), forming the amide bond .

A representative protocol involves reacting myristoyl fluoride with L-alanine methyl ester, followed by hydrolysis to yield the free carboxylic acid . This method achieves moderate yields (61–69%) and requires careful purification to avoid decomposition of intermediates .

Enzymatic and Biocatalytic Approaches

Recent advances explore lipase-mediated acylation of L-alanine with myristic acid, offering greener alternatives. Candida antarctica lipase B (CAL-B) has shown promise in catalyzing this reaction in non-aqueous media, though scalability remains a challenge .

Biological and Pharmacological Properties

Prodrug Activation and Enzyme Interactions

N-Tetradecanoyl-L-alanine’s amide bond renders it a substrate for peptidases like ClbP, a membrane-bound enzyme involved in prodrug activation . Structural studies of ClbP reveal a conserved polar network that selectively hydrolyzes N-acyl-D/L-asparagine motifs, suggesting similar mechanisms may apply to N-tetradecanoyl-L-alanine . This specificity is critical for targeted drug delivery systems.

Lipid Metabolism and Hepatoprotection

Alanine derivatives are implicated in lipid homeostasis. In rodent models, L-alanine supplementation reduced hepatic triglycerides and ALT levels, mitigating alcohol-induced fatty liver disease . The lipophilic myristoyl group in N-tetradecanoyl-L-alanine may enhance membrane permeability, potentiating similar hepatoprotective effects .

Applications in Research and Industry

Biomaterial and Drug Delivery Systems

The amphiphilic nature of N-tetradecanoyl-L-alanine enables its use in micelle and liposome formulations. Its myristoyl chain integrates into lipid bilayers, while the carboxylic acid group permits pH-dependent release, making it suitable for targeted anticancer therapies .

Enzyme Substrate Studies

ClbP’s interaction with N-acylated amino acids provides insights into prodrug activation mechanisms. Mutagenesis studies highlight conserved residues (e.g., W466, D381) critical for substrate binding, offering a template for engineering enzymes with tailored specificity .

Future Directions and Challenges

  • Mechanistic Studies: Elucidate the compound’s interaction with ClbP-like peptidases using cryo-EM and molecular dynamics simulations.

  • Therapeutic Optimization: Develop prodrugs leveraging its amphiphilicity for enhanced bioavailability.

  • Toxicological Profiling: Conduct OECD guideline-compliant assays to establish safety thresholds.

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